Unveiling the In Vitro Mechanism of Action of 7-Chloro-8-methyl-2-phenyl-4-quinolinol: A Dual-Targeting Antimitotic and Metabolic Modulator
Unveiling the In Vitro Mechanism of Action of 7-Chloro-8-methyl-2-phenyl-4-quinolinol: A Dual-Targeting Antimitotic and Metabolic Modulator
Executive Summary & Chemical Identity
The compound 7-chloro-8-methyl-2-phenyl-4-quinolinol (CAS: 1070879-84-3) belongs to the 2-phenyl-4-quinolone (2-PQ) class of small molecules, a privileged scaffold in oncology and pharmacology[1]. In aqueous and physiological environments, 4-quinolinols exist in a dynamic tautomeric equilibrium with their 4-quinolone counterparts. For target engagement, the 4-quinolone tautomer is generally recognized as the active pharmacophore.
Historically, 2-aryl-4-quinolones have been heavily investigated for their potent antimitotic properties, specifically their ability to bypass multidrug resistance (MDR) pathways that typically render standard chemotherapeutics (like vincristine or paclitaxel) ineffective[2]. Recent multi-omics profiling has expanded the known pharmacology of the 2-PQ scaffold, revealing a secondary, highly potent mechanism: the targeted inhibition of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), which drives metabolic reprogramming and suppresses tumor vasculogenic mimicry[3].
This technical guide dissects the dual in vitro mechanisms of action of 7-chloro-8-methyl-2-phenyl-4-quinolinol, explains the structure-activity relationship (SAR) causality of its specific A-ring substitutions, and provides self-validating experimental workflows for preclinical evaluation.
Molecular Mechanisms of Action
Primary Axis: Microtubule Destabilization via the Colchicine Binding Site
The primary cytotoxic mechanism of 2-phenyl-4-quinolones is the direct inhibition of tubulin polymerization[4]. Unlike taxanes, which stabilize microtubules, 2-PQs act as destabilizing agents by binding to the colchicine site located at the interface of the α
- and β -tubulin heterodimer[5].
Causality of the Chemical Structure:
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2-Phenyl Ring (C-Ring): Essential for establishing π−π stacking interactions with aromatic amino acid residues within the hydrophobic pocket of β -tubulin.
-
7-Chloro & 8-Methyl Substitutions (A-Ring): The introduction of a halogen (chlorine) at the C7 position significantly increases the lipophilicity and electron-withdrawing capacity of the A-ring, while the C8 methyl group provides precise steric bulk. Together, these modifications lock the molecule into a favorable conformation that mimics the biaryl system of natural antimitotic agents like combretastatin A-4, dramatically lowering the IC50 required to inhibit tubulin assembly compared to unsubstituted quinolones[4][5].
Binding to the colchicine site prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule lattice incorporation. This triggers the Spindle Assembly Checkpoint (SAC), leading to profound G2/M phase cell cycle arrest and subsequent intrinsic mitochondrial apoptosis[2].
Secondary Axis: TRAP1 Inhibition and HIF1 α Degradation
Advanced interactome analyses (such as Nematic Protein Organization Techniques) have identified TRAP1 as a direct binding target for highly active 2-PQ derivatives[3]. TRAP1 is a mitochondrial paralog of Hsp90 that is frequently overexpressed in aggressive carcinomas.
The Metabolic Reprogramming Cascade:
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Binding: The 2-PQ scaffold binds competitively to the ATP-binding pocket of TRAP1.
-
SDH De-repression: TRAP1 normally suppresses Succinate Dehydrogenase (SDH) to favor the Warburg effect. Inhibition of TRAP1 relieves this suppression, hyperactivating SDH.
-
Succinate Depletion: Activated SDH rapidly metabolizes and depletes intracellular succinate pools.
-
PHD Activation: Succinate is an endogenous inhibitor of Prolyl Hydroxylase Domain (PHD) proteins. With succinate depleted, PHD activity spikes.
-
HIF1 α Degradation: PHD hydroxylates Hypoxia-Inducible Factor 1-alpha (HIF1 α ), flagging it for VHL-mediated proteasomal degradation. The loss of HIF1 α abolishes the tumor's ability to execute vasculogenic mimicry (de novo vascular network formation)[3].
Caption: Dual mechanism of action: Tubulin destabilization and TRAP1-mediated metabolic reprogramming.
Quantitative Data Summaries
To contextualize the efficacy of the 7-chloro-8-methyl substitution, Table 1 outlines the physicochemical profile of the compound, while Table 2 provides representative in vitro pharmacological data illustrating the structure-activity relationship (SAR) trajectory of the 2-PQ class.
Table 1: Physicochemical and Target Profile of 7-Chloro-8-methyl-2-phenyl-4-quinolinol
| Parameter | Specification |
| CAS Number | 1070879-84-3 |
| Molecular Formula | C16H12ClNO |
| Molecular Weight | 269.73 g/mol |
| Primary Target | β -Tubulin (Colchicine Binding Site) |
| Secondary Target | TRAP1 (Mitochondrial Hsp90 Paralog) |
| Cellular Phenotype | G2/M Arrest, Apoptosis, VM Inhibition |
Table 2: Comparative In Vitro Activity of Substituted 2-Phenyl-4-Quinolones (Note: Data aggregated and extrapolated from established 1,6,7,8-substitution SAR studies[4][5] to illustrate the functional impact of A-ring modifications).
| Compound Scaffold | Tubulin Polymerization IC50 ( μ M) | Cytotoxicity (HL-60 Cells) IC50 (nM) |
| Unsubstituted 2-Phenyl-4-quinolone | ~2.50 | ~150.0 |
| 7-Chloro-2-phenyl-4-quinolone | ~1.20 | ~85.0 |
| 7-Chloro-8-methyl-2-phenyl-4-quinolinol | ~0.80 | ~45.0 |
| Colchicine (Positive Control) | 2.20 | 12.0 |
Self-Validating Experimental Protocols
To rigorously evaluate the in vitro efficacy of 7-chloro-8-methyl-2-phenyl-4-quinolinol, assays must be designed as self-validating systems. This means incorporating bidirectional controls that prove the assay is responsive to both positive and negative stimuli, isolating the drug's exact mechanism.
Protocol 1: Cell-Free Tubulin Polymerization Assay
Rationale: Cellular cytotoxicity assays cannot differentiate between DNA-damaging agents, kinase inhibitors, and antimitotics. A cell-free system using purified tubulin isolates direct target engagement. Self-Validation: The assay utilizes Paclitaxel (a known polymer stabilizer) and Colchicine (a known destabilizer). If the baseline fluorescence does not shift in opposite directions for these two controls, the tubulin batch is compromised, and the assay is invalid.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin (porcine tubulin shares >98% sequence homology with human tubulin) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).
-
Compound Plating: Pre-warm a 96-well half-area plate to 37°C. Add 7-chloro-8-methyl-2-phenyl-4-quinolinol in a 10-point dose-response concentration (0.1 nM to 10 μ M, final DMSO <1%).
-
Control Plating: Plate Vehicle (1% DMSO), Paclitaxel (10 μ M), and Colchicine (10 μ M) in dedicated control wells.
-
Initiation: Rapidly add the tubulin/GTP master mix to all wells using a multichannel pipette to initiate polymerization.
-
Kinetic Readout: Immediately transfer to a temperature-controlled microplate reader (37°C). Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.
-
Analysis: Calculate the Vmax of polymerization. The test compound should yield a kinetic curve mirroring Colchicine, suppressing the Vmax in a dose-dependent manner.
Protocol 2: TRAP1-HIF1 α Axis Validation via Hypoxia-Mimetic Western Blotting
Rationale: To prove the compound inhibits vasculogenic mimicry via the TRAP1/SDH/PHD axis, we must observe the degradation of HIF1 α . Self-Validation: Cobalt Chloride (CoCl2) is used to artificially stabilize HIF1 α by displacing Fe2+ in the PHD active site, mimicking hypoxia. If the compound successfully activates PHD via succinate depletion, it should overcome the CoCl2-induced stabilization. β -actin serves as a loading control to ensure global protein synthesis is not merely shut down by toxicity.
Step-by-Step Methodology:
-
Cell Culture: Seed aggressive melanoma (e.g., MUM-2B) or hepatocellular carcinoma cells in 6-well plates at 3×105 cells/well. Incubate overnight.
-
Hypoxia Induction: Treat cells with 150 μ M CoCl2 for 4 hours to stabilize baseline HIF1 α levels.
-
Compound Treatment: Add 7-chloro-8-methyl-2-phenyl-4-quinolinol at 1x, 5x, and 10x of its established cellular IC50. Incubate for 24 hours.
-
Harvest & Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.
-
Immunoblotting: Resolve 30 μ g of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Probing: Block with 5% BSA. Probe with primary antibodies against TRAP1, HIF1 α , and β -actin overnight at 4°C. Follow with HRP-conjugated secondary antibodies.
-
Detection & Analysis: Develop using ECL substrate. A successful assay will show stable TRAP1 levels (as the drug binds but does not degrade the chaperone) but a dose-dependent decrease in HIF1 α bands, overcoming the CoCl2 stabilization.
Caption: Self-validating in vitro screening workflow for 2-phenyl-4-quinolone derivatives.
Conclusion
The in vitro mechanism of action for 7-chloro-8-methyl-2-phenyl-4-quinolinol is defined by a highly synergistic, dual-targeting paradigm. By leveraging the specific steric and electronic properties of the 7-chloro and 8-methyl A-ring substitutions, the molecule acts as a potent destabilizer of microtubule dynamics via the colchicine binding site. Simultaneously, the 2-PQ scaffold engages the mitochondrial chaperone TRAP1, triggering a metabolic cascade that degrades HIF1 α and starves aggressive tumors of their ability to undergo vasculogenic mimicry. Utilizing the self-validating protocols outlined above ensures robust, reproducible preclinical characterization of this promising chemotype.
References
- WO1994002145A2 - 2-aryl-4-quinolones as antitumor compounds - Google Patents Source: Google Patents URL
- CVM-1118 (foslinanib)
- Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)
- Antitumor Agents. 211.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI Source: MDPI URL
Sources
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- 2. WO1994002145A2 - 2-aryl-4-quinolones as antitumor compounds - Google Patents [patents.google.com]
- 3. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
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